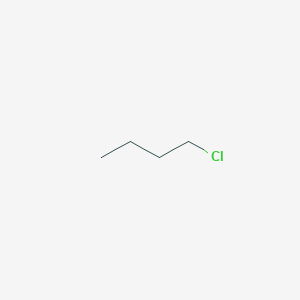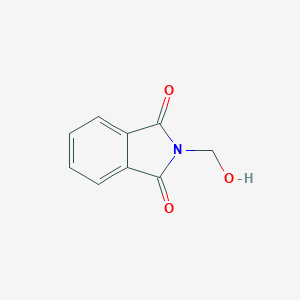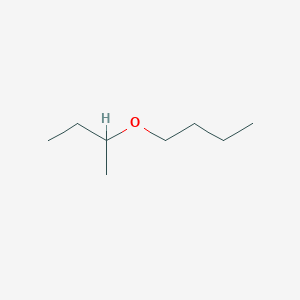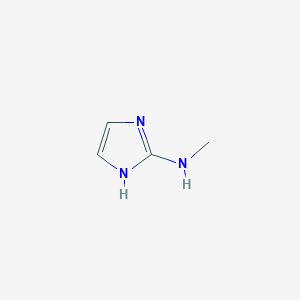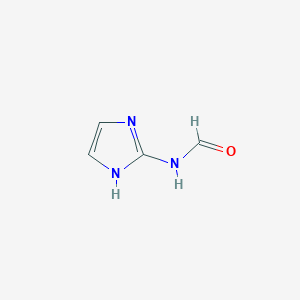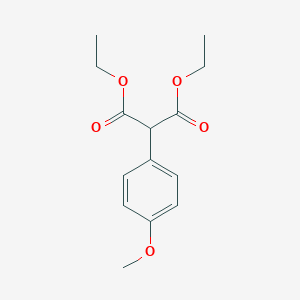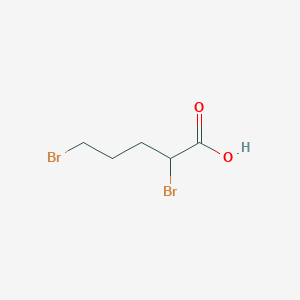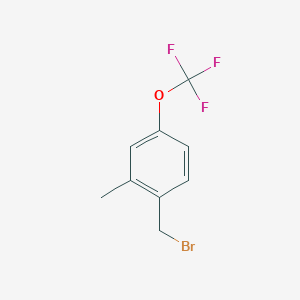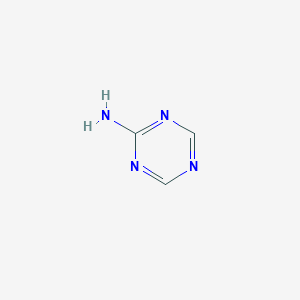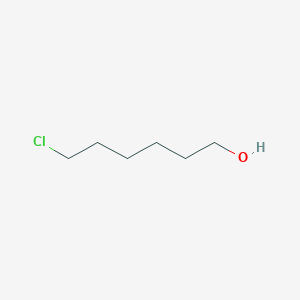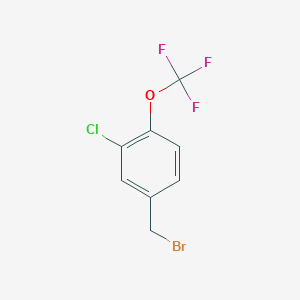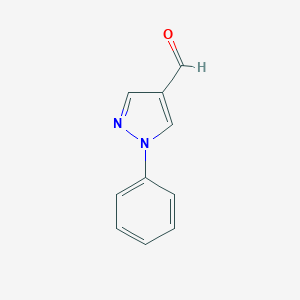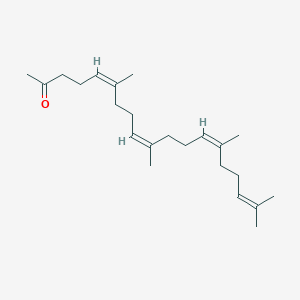
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is a polyene compound with a unique structure characterized by multiple conjugated double bonds. This compound is a derivative of lycopene, a well-known carotenoid responsible for the red coloration in tomatoes, watermelons, and papayas. Lycopene is recognized for its potent antioxidant properties and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one can be achieved through the Ti-catalyzed homocyclomagnesiation of terminal 1,2-dienes. This method allows for the stereoselective synthesis of tetraenes with high yields and high stereoselectivity . The reaction conditions typically involve the use of titanium catalysts and specific reaction temperatures to ensure the desired isomerization and formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of lycopene from natural sources such as tomatoes. The extracted lycopene is then subjected to thermal isomerization processes to convert it into the desired (5Z,9Z,13Z)-isomer. This process may involve the use of solvents like acetone and specific sensitizers to enhance the isomerization efficiency .
Chemical Reactions Analysis
Types of Reactions
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone for oxidation, reducing agents like hydrogen for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include epoxides, saturated hydrocarbons, and halogenated derivatives. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying polyene reactivity and isomerization processes.
Biology: Investigated for its antioxidant properties and potential role in reducing oxidative stress in biological systems.
Industry: Utilized as a natural colorant and antioxidant in food and cosmetic products.
Mechanism of Action
The mechanism of action of (5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound targets various molecular pathways, including the Keap1-NF-kB, Keap1-Nrf2, and PI3K/AKT/m-TOR signaling pathways, which are involved in inflammation and cancer progression . By modulating these pathways, the compound exerts its antioxidant and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(all-E)-lycopene: The most common isomer of lycopene found in nature, known for its antioxidant properties.
(5Z)-lycopene: A more bioavailable isomer with higher antioxidant capacity compared to (all-E)-lycopene.
(9Z)-lycopene: Another isomer with distinct biological activities and health benefits.
Uniqueness
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one is unique due to its specific isomeric configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways and its high antioxidant capacity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z,9Z,13Z)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13-,21-15-,22-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-QOJIUWDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6809-52-5 |
Source


|
| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
